molecular formula C13H10BrF2NO2S B13090165 Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate

Cat. No.: B13090165
M. Wt: 362.19 g/mol
InChI Key: JHMITUBTCRFWRB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is a thiazole derivative featuring a bromine atom at the 2-position, a 3,4-difluorobenzyl group at the 4-position, and an ethyl ester moiety at the 5-position. The thiazole core is a five-membered heterocycle with sulfur and nitrogen atoms, widely utilized in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding . The bromine atom at position 2 may serve as a reactive site for further functionalization, such as Suzuki couplings or nucleophilic substitutions .

Properties

Molecular Formula

C13H10BrF2NO2S

Molecular Weight

362.19 g/mol

IUPAC Name

ethyl 2-bromo-4-[(3,4-difluorophenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H10BrF2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)6-7-3-4-8(15)9(16)5-7/h3-5H,2,6H2,1H3

InChI Key

JHMITUBTCRFWRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with the construction of the thiazole core followed by selective substitution at the 2- and 4-positions. The key steps include:

Representative Synthetic Route

A typical preparation method involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Reaction of α-bromoketone with thiourea in ethanol solvent, reflux at 60-70°C for 5-6 hours Formation of thiazole core with ethyl ester at 5-position
2 Nucleophilic substitution Reaction of thiazole intermediate with 3,4-difluorobenzyl bromide in presence of base (e.g., K2CO3) in acetonitrile or ethanol, reflux Introduction of 3,4-difluorobenzyl group at 4-position
3 Bromination Treatment with N-bromosuccinimide (NBS) in dichloromethane at 0-25°C Selective bromination at 2-position of thiazole
4 Purification Recrystallization or column chromatography Isolation of pure this compound

This sequence ensures regioselectivity and high yield of the target compound while maintaining functional group integrity.

Reaction Conditions and Optimization

Solvent and Temperature

  • Ethanol and acetonitrile are preferred solvents for cyclization and substitution steps due to their polarity and ability to dissolve both organic and inorganic reagents.

  • Reflux temperatures (60–100°C) facilitate efficient cyclization and substitution, while bromination is performed at lower temperatures (0–25°C) to control selectivity.

Catalysts and Bases

  • Bases such as potassium carbonate (K2CO3) or sodium carbonate are used to deprotonate intermediates and facilitate nucleophilic substitution reactions.

  • Acid catalysts (e.g., glacial acetic acid) may be employed during esterification steps to promote ester formation.

Reaction Time

  • Cyclization and substitution reactions typically require 4–12 hours under reflux.

  • Bromination is rapid, often completed within 1–2 hours under controlled temperature.

Yield and Purity

  • Optimized conditions yield the target compound in high purity (>95%) after purification.

  • Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion and purity.

Mechanistic Insights and Regioselectivity

Recent studies report base-promoted regioselective cyclization methods using alkyl 2-(methylthio)-2-thioxoacetates and active methylene isocyanides, enabling efficient synthesis of 2,5- and 4,5-disubstituted thiazoles under mild, metal-free conditions at room temperature. This approach highlights:

Density Functional Theory (DFT) mechanistic studies support the selective cyclization pathway, providing a theoretical basis for the observed regioselectivity and efficiency.

Comparative Analysis of Preparation Methods

Feature Traditional Multi-step Synthesis Base-promoted Regioselective Cyclization (Recent)
Reaction Temperature Moderate to high (60–100°C) Mild, room temperature
Use of Metal Catalysts Sometimes required (Pd for cross-coupling) Metal-free
Regioselectivity Control Achieved by stepwise substitution and bromination Intrinsic to cyclization mechanism
Reaction Time Several hours (4–12 h) Rapid (minutes to hours)
Functional Group Compatibility Moderate Broad
Scale-up Potential Established industrial processes available Emerging methodology, scalable with optimization

Purification and Characterization

Purification is achieved through recrystallization or chromatographic techniques to isolate the compound with high purity. Characterization methods include:

Summary Table of Key Preparation Parameters

Parameter Typical Condition/Value Notes
Solvent Ethanol, acetonitrile Polar solvents preferred
Temperature (Cyclization) 60–70°C Reflux conditions
Temperature (Bromination) 0–25°C Controlled to avoid over-bromination
Base K2CO3, Na2CO3 Facilitates nucleophilic substitution
Brominating Agent N-bromosuccinimide (NBS) Selective bromination at thiazole C2
Reaction Time 4–12 hours (cyclization/substitution) Monitored by TLC/HPLC
Purification Recrystallization, column chromatography High purity isolation
Yield Typically >80% under optimized conditions Dependent on scale and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, thiazole carboxylates, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to biological molecules. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts steric, electronic, and solubility properties:

Compound Name 4-Position Substituent Molecular Weight Key Properties/Implications References
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate 3,4-Difluorobenzyl Not reported Enhanced aromaticity; potential for π-π stacking; increased lipophilicity
Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate Trifluoromethyl 304.08 High electronegativity; improved metabolic stability; lower steric bulk
Ethyl 2-bromo-4-methylthiazole-5-carboxylate Methyl Not reported Minimal steric hindrance; reduced electronic effects
  • 3,4-Difluorobenzyl vs. Trifluoromethyl: The 3,4-difluorobenzyl group offers a planar aromatic system, which may improve binding to hydrophobic pockets in proteins or DNA minor grooves compared to the compact, electron-deficient trifluoromethyl group .

Variations at the 2-Position

The 2-position bromine in the target compound contrasts with other substituents:

Compound Name 2-Position Substituent Key Reactivity/Applications References
This compound Bromine Susceptible to cross-coupling reactions
Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate Phenyl Increased aromatic stability; no leaving group
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate Ureido group Hydrogen-bonding capacity; potential kinase inhibition
  • Bromine : Facilitates post-synthetic modifications (e.g., palladium-catalyzed couplings), offering flexibility in drug discovery pipelines .
  • Phenyl/Ureido Groups : Provide stability or hydrogen-bonding motifs but lack reactive handles for further derivatization .

Carboxylate Ester Variations

The ethyl ester at the 5-position is common among analogs, but alternative esters (e.g., methyl, isopropyl) could alter hydrolysis rates and bioavailability. For example:

  • Ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate: Incorporates a bulky t-butyloxycarbonyl (Boc) group, which may protect against enzymatic degradation but reduce solubility .

Crystallographic and Hydrogen-Bonding Patterns

  • Thiazole derivatives like Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate exhibit coplanar aromatic systems but lack intermolecular hydrogen bonds in crystal structures . The 3,4-difluorobenzyl group in the target compound may introduce unique packing motifs or halogen bonding .

Biological Activity

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique molecular structure that includes a bromine atom, two fluorine atoms, and an ethyl ester group. The compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular Formula C13H10BrF2NO2S
Molecular Weight 362.19 g/mol
IUPAC Name Ethyl 2-bromo-4-[(3,4-difluorophenyl)methyl]-1,3-thiazole-5-carboxylate
InChI Key JHMITUBTCRFWRB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=C(C=C2)F)F

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity, allowing it to inhibit enzymes or disrupt cellular processes. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell functions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results are summarized in Table 1.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Apoptosis Induction

A notable study reported that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The results are illustrated in Figure 1.

Figure 1: Apoptosis Induction by this compound

Apoptosis Induction

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the thiazole ring or the substitution pattern on the benzene ring significantly influence the biological activity of this compound. For instance:

  • Bromine Substitution : Enhances enzyme inhibition.
  • Difluoro Group : Increases lipophilicity and membrane permeability.

These modifications are critical for optimizing the compound's efficacy as both an antimicrobial and anticancer agent.

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